

Pharmacological Profile of JMV 449 Acetate: A Technical Guide

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Compound of Interest

Compound Name: JMV 449 acetate

Cat. No.: B8144713

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Abstract

JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT(8-13)). It functions as a high-affinity agonist for the neurotensin receptor type 1 (NTSR1). By mimicking the action of endogenous neurotensin, **JMV 449 acetate** elicits a range of physiological responses, including pronounced and long-lasting hypothermic, analgesic, and neuroprotective effects. Its enhanced stability compared to native neurotensin makes it a valuable tool for investigating the physiological roles of neurotensin and exploring the therapeutic potential of NTSR1 activation. This document provides a comprehensive overview of the pharmacological properties of **JMV 449 acetate**, including its receptor binding affinity, in vitro and in vivo functional activities, and the underlying signaling mechanisms. Detailed experimental methodologies for key assays are also provided.

Receptor Binding Affinity

JMV 449 acetate exhibits high affinity for the neurotensin receptor. Its binding potency has been quantified through competitive radioligand binding assays.

Parameter	Value	Species	Tissue Preparation	Radioligand	Reference
IC ₅₀	0.15 nM	Mouse (neonatal)	Brain membranes	[¹²⁵ I]-Neurotensin	

Table 1: Receptor Binding Affinity of **JMV 449 Acetate**. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of **JMV 449 acetate** for the neurotensin receptor.

In Vitro Functional Activity

The agonist activity of **JMV 449 acetate** has been demonstrated in isolated tissue preparations, where it induces smooth muscle contraction.

Parameter	Value	Species	Tissue Preparation	Assay	Reference
EC ₅₀	1.9 nM	Guinea Pig	Ileum	Contraction	

Table 2: In Vitro Functional Activity of **JMV 449 Acetate**. This table presents the half-maximal effective concentration (EC₅₀) of **JMV 449 acetate** in a functional assay.

In Vivo Pharmacological Effects

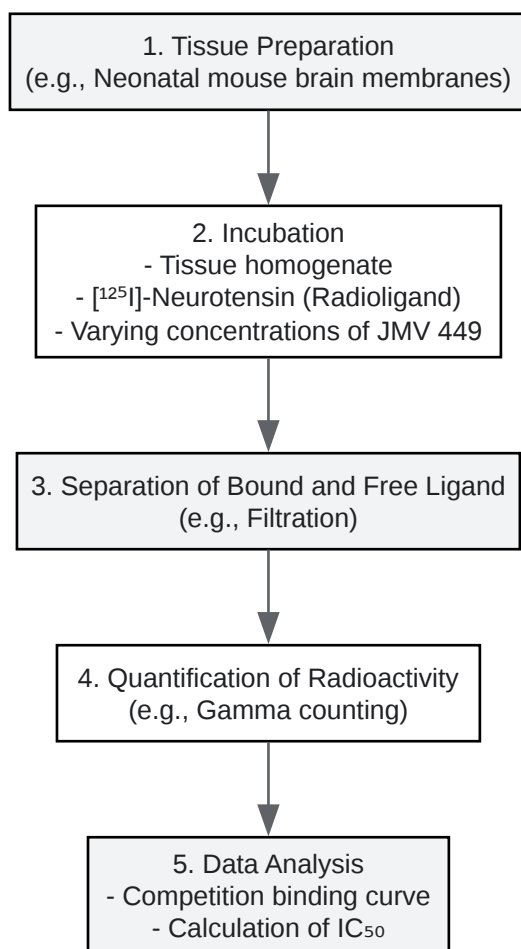
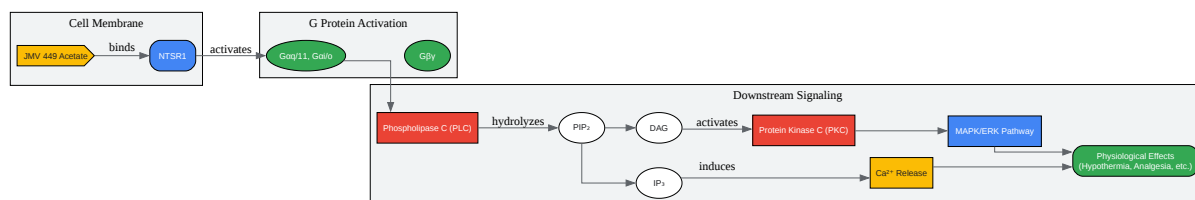
Central administration of **JMV 449 acetate** in animal models has been shown to produce significant and long-lasting physiological effects.

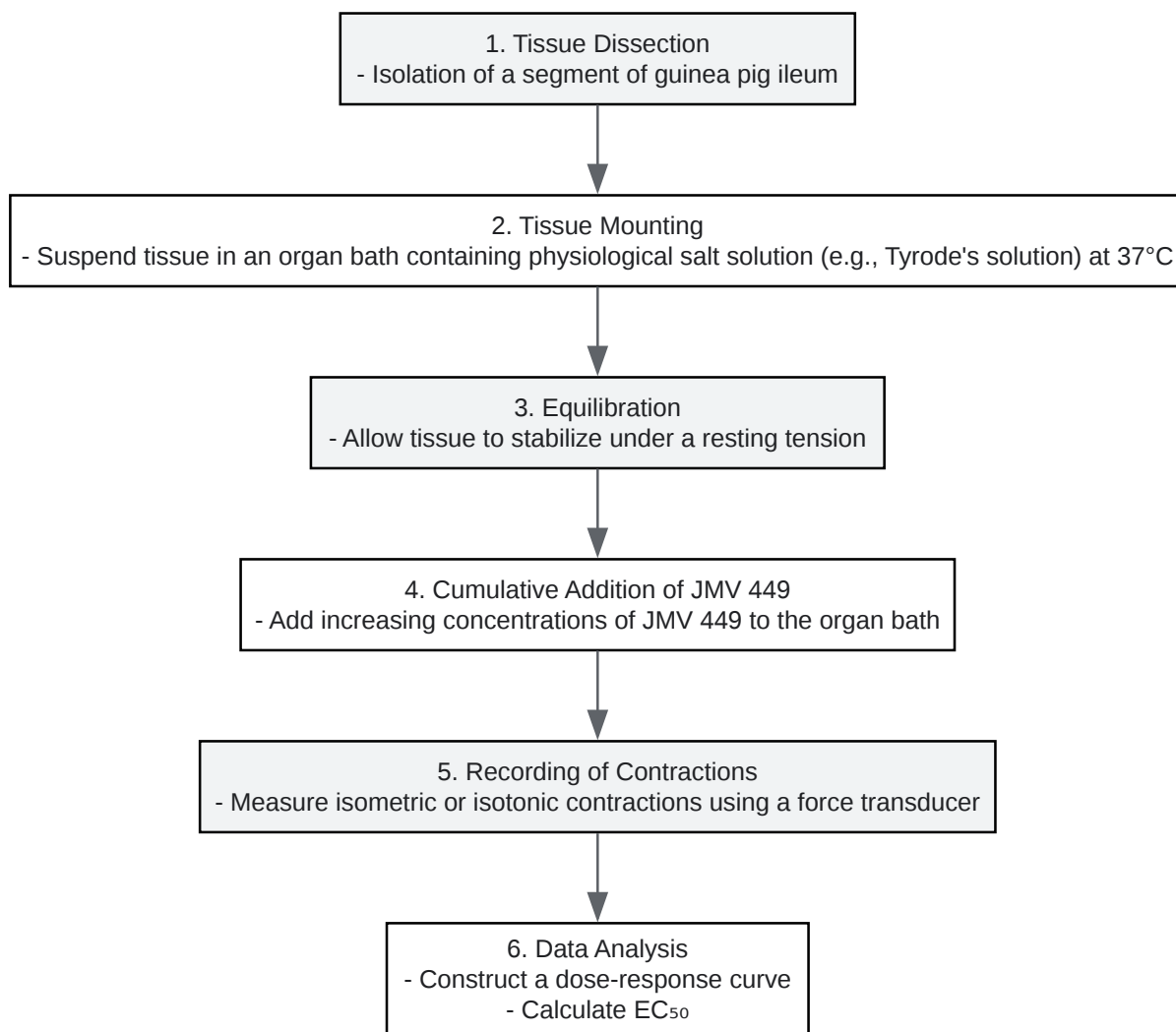
Effect	Species	Assay	Key Findings	Reference
Hypothermia	Mouse	Core Body Temperature Measurement	Induces a potent and long-lasting decrease in body temperature following intracerebroventricular (i.c.v.) injection.	[1]
Analgesia	Mouse	Tail-flick test	Demonstrates significant analgesic effects after i.c.v. administration.	
Neuroprotection	Mouse	Not specified in abstracts	Exhibits neuroprotective properties.	
Metabolic Effects	Mouse	Not specified in abstracts	In combination with incretin mimetics (GLP-1 and GIP), it can influence pancreatic islet function and glucose homeostasis. It has also been shown to inhibit food intake.	

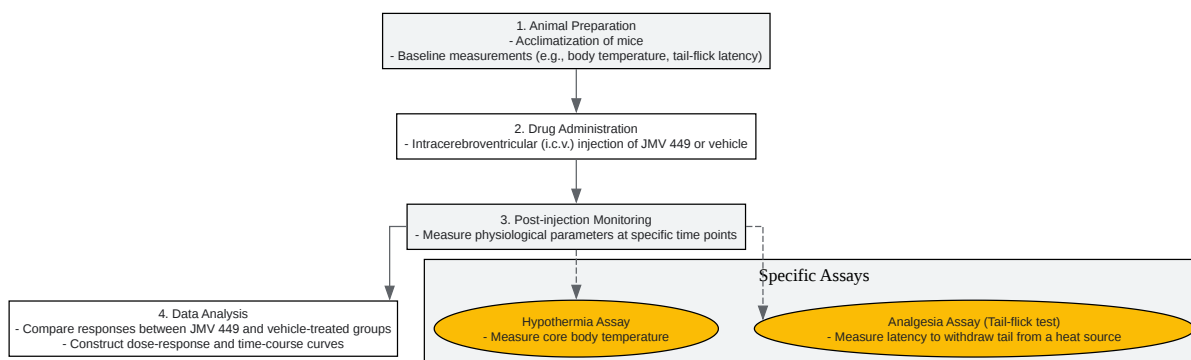
Table 3: In Vivo Pharmacological Profile of **JMV 449 Acetate**. This table outlines the key in vivo effects observed following the administration of **JMV 449 acetate**.

Signaling Pathways

As an agonist of the neurotensin receptor type 1 (NTSR1), a G protein-coupled receptor (GPCR), **JMV 449 acetate** initiates a cascade of intracellular signaling events upon binding. The activation of NTSR1 leads to the engagement of multiple G protein subtypes and subsequent downstream signaling.







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References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of JMV 449 Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144713#pharmacological-profile-of-jmv-449-acetate]

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